Methothrin

説明

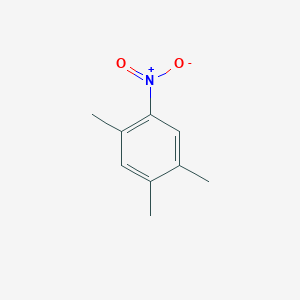

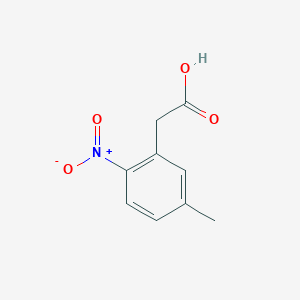

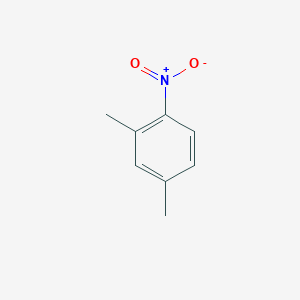

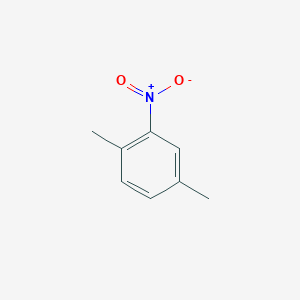

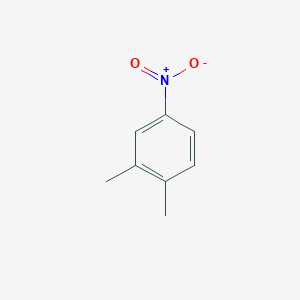

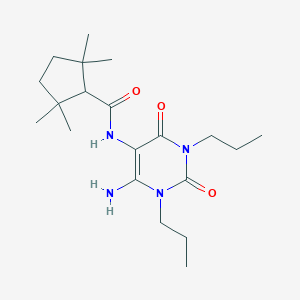

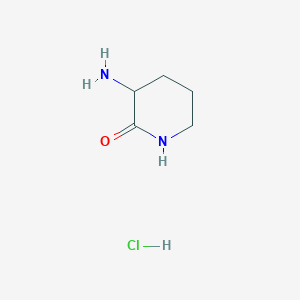

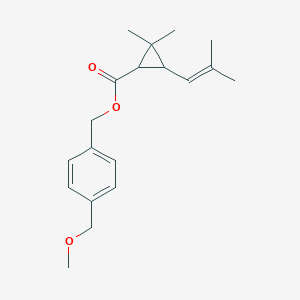

Methothrin is a chemical compound with the molecular formula C19H26O3 . It is used in various applications, including as a reference standard for environmental testing .

Molecular Structure Analysis

The molecular structure of Methothrin consists of 19 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The structure includes various functional groups and bonds, contributing to its unique properties .

Physical And Chemical Properties Analysis

Methothrin has a density of 1.1±0.1 g/cm3, a boiling point of 369.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 90.1±0.3 cm3, and a polar surface area of 36 Å2 .

科学的研究の応用

Methotrexate in Rheumatoid Arthritis and Autoimmune Diseases

Methotrexate is widely used in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. It has been proven to be effective in ameliorating arthritis symptoms and reducing hepatotoxicity when combined with other agents. For instance, combining methotrexate with curcumin significantly mitigated hepatotoxicity induced by methotrexate, enhancing its anti-arthritic action (Banji et al., 2011). Similarly, studies have shown that methotrexate combined with other herbal medicines like Andrographolide or Withania somnifera root, provided improved therapeutic outcomes in treating RA (Fenfen Li et al., 2018; Apurva Gupta & Singh, 2014).

Methotrexate in Cancer Treatment

Methotrexate is also an essential drug in cancer treatment, especially in hematological malignancies like acute lymphoblastic leukemia. It's crucial for understanding individual variations in methotrexate toxicity and response, impacting the effectiveness of cancer therapy. Studies on genetic variations affecting methotrexate pharmacokinetics and pharmacodynamics have been pivotal in optimizing cancer treatment (Schmiegelow, 2009).

Methotrexate in Dermatological Conditions

Methotrexate has found applications in dermatology, particularly in the treatment of psoriasis. Research has focused on its mode of administration, dosing guidelines, and interaction with other medications, providing valuable insights into its use for skin conditions (Bangert & Costner, 2007).

Methotrexate in Understanding Drug-induced Cytotoxicity and Teratogenesis

Research using models like Drosophila has been instrumental in understanding the cytotoxicity and teratogenic effects of methotrexate. This has provided insights into its effects on gene expression and developmental processes, relevant for understanding its impact on human health (Affleck & Walker, 2008).

Methotrexate in Other Rheumatic Disorders

Apart from RA, methotrexate has been recommended for use in other rheumatic disorders. Studies have outlined its efficacy, safety profile, and guidelines for usage, emphasizing its role as a disease-modifying anti-rheumatic drug (Visser et al., 2008).

Safety and Hazards

作用機序

Target of Action

Methothrin is a synthetic pyrethroid insecticide . The primary targets of Methothrin are the voltage-gated sodium channels in the nerve cells of insects . These channels play a crucial role in the generation and propagation of action potentials, which are the electrical signals responsible for nerve impulse transmission .

Mode of Action

Methothrin acts by disrupting the normal functioning of the nervous system in insects . It binds to the voltage-gated sodium channels, altering their structure and prolonging their open state . This results in an excessive influx of sodium ions into the nerve cells, leading to repetitive and uncontrolled firing of action potentials . The overstimulation of the nervous system eventually leads to paralysis and death of the insect .

Biochemical Pathways

It is known that methothrin’s action on the voltage-gated sodium channels disrupts the normal electrochemical gradients in the nerve cells . This disruption affects various downstream processes, including neurotransmitter release and muscle contraction .

Pharmacokinetics

Like other pyrethroids, methothrin is likely to be rapidly absorbed and distributed throughout the body following ingestion or dermal exposure . It is expected to be metabolized in the liver and excreted primarily via the urine .

Result of Action

The primary result of Methothrin’s action is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and death . On a molecular level, Methothrin alters the structure and function of the voltage-gated sodium channels, causing an excessive influx of sodium ions into the nerve cells . On a cellular level, this results in uncontrolled firing of action potentials and overstimulation of the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methothrin. For instance, temperature, humidity, and pH can affect the stability and persistence of Methothrin in the environment . Furthermore, the presence of other chemicals or pollutants can potentially interfere with the action of Methothrin . Therefore, these factors should be considered when using Methothrin for pest control .

特性

IUPAC Name |

[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912012 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methothrin | |

CAS RN |

34388-29-9, 11114-02-6 | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。